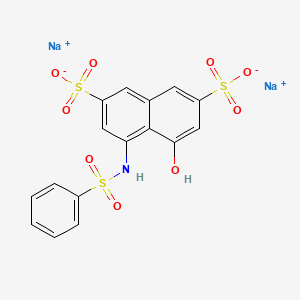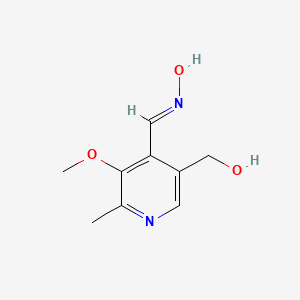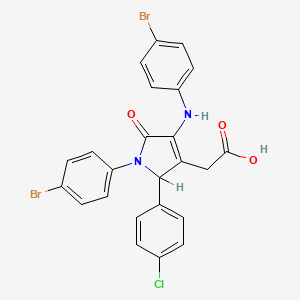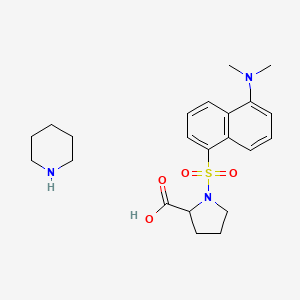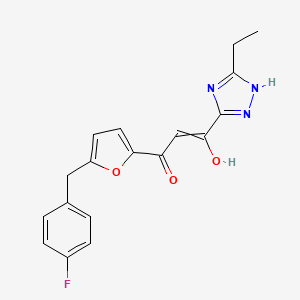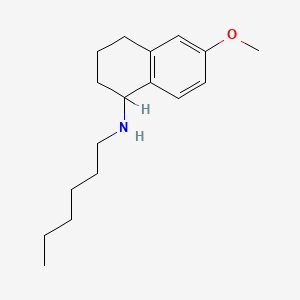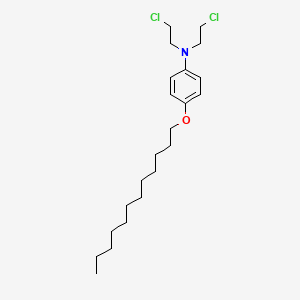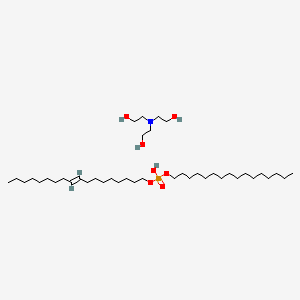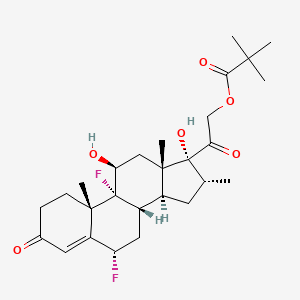
4-Thiazolidinone, 5-((2-hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 5-((2-hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-(4-nitrophenyl)- is a complex organic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-((2-hydroxyphenyl)methylene)-2-(4-methoxyphenyl)-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. Common synthetic routes include the condensation of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization reactions. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound exhibits potential antimicrobial and anticancer activities. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, research focuses on its potential as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it a promising compound for pharmaceutical development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxyphenyl, methoxyphenyl, methyl, and nitrophenyl groups makes it a versatile and valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
86128-76-9 |
|---|---|
Formule moléculaire |
C24H20N2O5S |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-methyl-3-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O5S/c1-24(17-7-13-20(31-2)14-8-17)25(18-9-11-19(12-10-18)26(29)30)23(28)22(32-24)15-16-5-3-4-6-21(16)27/h3-15,27H,1-2H3/b22-15- |
Clé InChI |
DZEHHQZOIINZCB-JCMHNJIXSA-N |
SMILES isomérique |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
SMILES canonique |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


